molecular formula C12H18Cl2N2 B6175030 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride CAS No. 2503204-91-7

2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride

Cat. No.: B6175030
CAS No.: 2503204-91-7
M. Wt: 261.2
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Description

2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H16N2.2ClH. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is often used in medicinal chemistry research due to its potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2). The resulting dihydroisoquinoline is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a modulator of biological pathways.

    Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurodegenerative disorders and infectious diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter pathways, potentially affecting dopamine and serotonin receptors. This modulation can lead to various therapeutic effects, including neuroprotection and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-tetrahydroisoquinoline: A parent compound with similar biological activities.

    2-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic properties.

    2-phenyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects.

Uniqueness

2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride is unique due to the presence of the cyclopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with specific molecular targets .

Properties

CAS No.

2503204-91-7

Molecular Formula

C12H18Cl2N2

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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